TDIQ (hydrochloride)
TDIQ (hydrochloride)
TDIQ (hydrochloride) is an analytical reference standard that is classified as a phenylalkylamine. It is related in structure to amphetamines but does not appear to affect locomotor activity. TDIQ is a partial agonist of α2A-, α2B-, and α2C-adrenergic receptors (Kis = 75, 95, and 65 nM, respectively) but has low affinity for dopamine or serotonin receptors and does not affect catecholamine release in rodent brain synaptosomes. Drug discrimination studies in rats indicate that it can serve as a discriminative stimulus, generalizing to cocaine and partially to 3,4-MDMA and methcathinone, but not to amphetamine. TDIQ has also been shown to exhibit anxiolytic and anorectic effects in rodent models. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
15052-05-8
VCID:
VC21252320
InChI:
InChI=1S/C10H11NO2.ClH/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10;/h3-4,11H,1-2,5-6H2;1H
SMILES:
C1CNCC2=CC3=C(C=C21)OCO3.Cl
Molecular Formula:
C10H12ClNO2
Molecular Weight:
213.66 g/mol
TDIQ (hydrochloride)
CAS No.: 15052-05-8
Cat. No.: VC21252320
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | TDIQ (hydrochloride) is an analytical reference standard that is classified as a phenylalkylamine. It is related in structure to amphetamines but does not appear to affect locomotor activity. TDIQ is a partial agonist of α2A-, α2B-, and α2C-adrenergic receptors (Kis = 75, 95, and 65 nM, respectively) but has low affinity for dopamine or serotonin receptors and does not affect catecholamine release in rodent brain synaptosomes. Drug discrimination studies in rats indicate that it can serve as a discriminative stimulus, generalizing to cocaine and partially to 3,4-MDMA and methcathinone, but not to amphetamine. TDIQ has also been shown to exhibit anxiolytic and anorectic effects in rodent models. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 15052-05-8 |
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO2.ClH/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10;/h3-4,11H,1-2,5-6H2;1H |
| Standard InChI Key | DOJLHSBHORQYDE-UHFFFAOYSA-N |
| SMILES | C1CNCC2=CC3=C(C=C21)OCO3.Cl |
| Canonical SMILES | C1CNCC2=CC3=C(C=C21)OCO3.Cl |
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